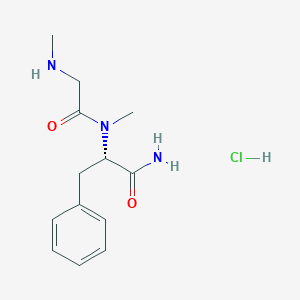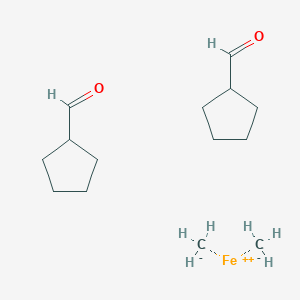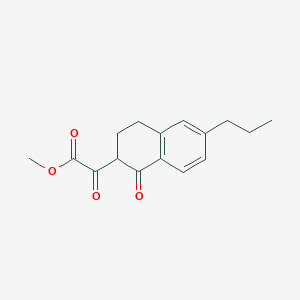
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O It is a derivative of benzene, featuring ethoxy, fluoro, and trifluoromethyl substituents
Preparation Methods
The synthesis of 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the ethoxy, fluoro, and trifluoromethyl groups onto a benzene ring. One common method involves the nucleophilic substitution reaction where a suitable benzene derivative is treated with ethoxy and fluoro reagents under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions. Common reagents include halogens and strong acids or bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of the ethoxy and fluoro groups allows for addition reactions with various reagents.
Scientific Research Applications
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethoxy and fluoro groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in various environments.
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene include:
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the ethoxy group, resulting in different chemical properties and applications.
2-Chloro-4-fluorobenzotrifluoride: Contains a chloro group instead of an ethoxy group, leading to variations in reactivity and use.
4-Bromo-2-fluorobenzotrifluoride: Features a bromo group, which alters its chemical behavior compared to the ethoxy derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2-ethoxy-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
IXFFVQUFAIRGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)



![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)





![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
